2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride
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Overview
Description
2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride typically involves multiple steps, starting with the formation of the benzodiazole ring One common method involves the reaction of o-phenylenediamine with a suitable aldehyde to form the benzodiazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an antihistamine.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can modulate various physiological responses, including allergic reactions. The compound’s structure allows it to fit into the receptor binding site, blocking the action of histamine and providing relief from allergic symptoms .
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: Another antihistamine with a similar mechanism of action but different chemical structure.
Cetirizine: A related compound with similar therapeutic effects but different pharmacokinetic properties.
Uniqueness
2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride is unique due to its specific chemical structure, which provides distinct binding properties and therapeutic effects compared to other similar compounds. Its benzodiazole ring and chlorophenyl group contribute to its high affinity for histamine receptors, making it a potent antihistamine .
Properties
Molecular Formula |
C16H18Cl3N3 |
---|---|
Molecular Weight |
358.7 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C16H16ClN3.2ClH/c17-13-6-2-1-5-12(13)11-20-15-8-4-3-7-14(15)19-16(20)9-10-18;;/h1-8H,9-11,18H2;2*1H |
InChI Key |
RQPLJPQRQLVUAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCN)Cl.Cl.Cl |
Origin of Product |
United States |
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